molecular formula C4H9F2N B12941826 (S)-4,4-Difluorobutan-2-amine

(S)-4,4-Difluorobutan-2-amine

Cat. No.: B12941826
M. Wt: 109.12 g/mol
InChI Key: AAOJRPSNKWSTFL-VKHMYHEASA-N
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Description

(S)-4,4-Difluorobutan-2-amine is an organic compound with the molecular formula C4H9F2N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butanamine backbone. One common method is the fluorination of a suitable precursor, such as (S)-2-aminobutan-1-ol, using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluorobutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-4,4-Difluorobutan-2-amine possesses a unique structure characterized by two fluorine atoms attached to the fourth carbon of the butanamine backbone. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical applications. Its molecular formula is C4H9F2N, with a molecular weight of 109.12 g/mol .

Drug Development

This compound is under investigation for its potential as a pharmaceutical agent due to its enhanced binding affinity to biological targets. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts, which can lead to more effective therapeutic agents .

  • Case Studies in Drug Discovery : Research has shown that compounds similar to this compound have been successful in targeting various enzymes and receptors. For instance, studies focusing on structure-activity relationships (SAR) have elucidated how modifications in fluorination can impact biological activity .

The compound's interactions with biological systems are significant for its therapeutic potential. The electronegative nature of fluorine atoms can stabilize interactions with proteins and enzymes, influencing biochemical pathways relevant in drug development . Ongoing studies are exploring its effects on specific biological pathways, particularly those involved in metabolic processes.

Structure-Activity Relationship Studies

Structure-activity relationship studies are crucial for understanding how modifications to this compound can influence its biological activity. The compound's unique fluorination pattern allows researchers to investigate how different configurations affect binding affinities and metabolic stability.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique properties may facilitate the development of advanced materials with specific functionalities.

Hydrogel Development

Research indicates that incorporating fluorinated compounds like this compound into hydrogel formulations could enhance their mechanical properties and biocompatibility. Hydrogels are increasingly used in drug delivery systems and tissue engineering due to their ability to mimic biological tissues .

Mechanism of Action

The mechanism of action of (S)-4,4-Difluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4-Difluorobutan-2-amine: The enantiomer of (S)-4,4-Difluorobutan-2-amine with a different three-dimensional arrangement.

    4-Fluorobutan-2-amine: A related compound with only one fluorine atom.

    4,4-Difluorobutan-1-amine: A structural isomer with the amine group at a different position.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

(2S)-4,4-difluorobutan-2-amine

InChI

InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1

InChI Key

AAOJRPSNKWSTFL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(F)F)N

Canonical SMILES

CC(CC(F)F)N

Origin of Product

United States

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